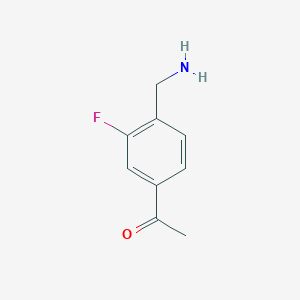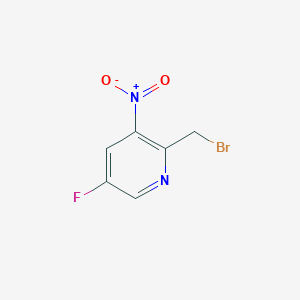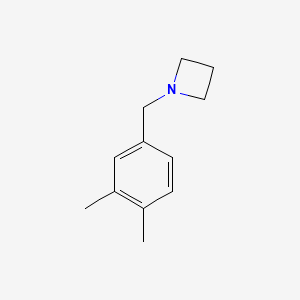
2-(1,3,4-Oxadiazol-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3,4-Oxadiazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and 1,3,4-oxadiazole Quinoline is a nitrogen-containing aromatic compound, while 1,3,4-oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoline-2-carboxylic acid hydrazide with an appropriate reagent to form the oxadiazole ring. This can be achieved using reagents such as carbon disulfide (CS2) in an alcoholic alkaline solution, followed by acidification . Another method involves the use of acylhydrazides and cyclization agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
2-(1,3,4-Oxadiazol-2-yl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent by inhibiting enzymes such as thymidylate synthase and topoisomerase II. It also shows promise as an antimicrobial and antiviral agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)quinoline involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 2-(1,3,4-Oxadiazol-2-yl)aniline and 2-(1,3,4-Oxadiazol-2-yl)benzene share the oxadiazole ring but differ in their aromatic substituents.
Quinoline Derivatives: Compounds like 2-quinolinecarboxylic acid and 2-aminoquinoline share the quinoline core but differ in their functional groups.
Uniqueness
2-(1,3,4-Oxadiazol-2-yl)quinoline is unique due to its combined structural features of quinoline and oxadiazole, which confer distinct electronic and biological properties. This dual functionality enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
65944-12-9 |
|---|---|
Formule moléculaire |
C11H7N3O |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-quinolin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H7N3O/c1-2-4-9-8(3-1)5-6-10(13-9)11-14-12-7-15-11/h1-7H |
Clé InChI |
DVZBIWZRHQSNSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B13667678.png)

![Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667682.png)



![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)

![5-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13667732.png)
![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![5-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13667743.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)

